molecular formula C22H22N2O3S B6539320 2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1060298-80-7

2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B6539320
CAS No.: 1060298-80-7
M. Wt: 394.5 g/mol
InChI Key: DNCCGIVWXBLQBD-UHFFFAOYSA-N
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Description

2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide is an organic compound that belongs to the class of phenylacetamides These compounds are characterized by the presence of an amide group attached to a phenylacetic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide can be achieved through a multi-step process involving the following key steps:

    Formation of 4-methoxyphenylacetic acid: This can be synthesized from 4-methoxybenzyl chloride through a Grignard reaction followed by oxidation.

    Amidation: The 4-methoxyphenylacetic acid is then converted to its corresponding acetamide by reacting with ammonia or an amine under appropriate conditions.

    Coupling with thiophen-2-ylmethylamine: The final step involves coupling the acetamide derivative with thiophen-2-ylmethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Grignard reaction and amidation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophen-2-ylmethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).

Major Products Formed

    Oxidation: 2-{4-[2-(4-hydroxyphenyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide.

    Reduction: 2-{4-[2-(4-methoxyphenyl)amino]phenyl}-N-[(thiophen-2-yl)methyl]acetamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use in studying enzyme interactions and as a probe for biological assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[2-(4-hydroxyphenyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-{4-[2-(4-methoxyphenyl)amino]phenyl}-N-[(thiophen-2-yl)methyl]acetamide: Similar structure but with an amine group instead of an amide group.

    N-(4-methoxyphenyl)acetamide: A simpler compound lacking the thiophen-2-ylmethyl group.

Uniqueness

The uniqueness of 2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl, acetamido, and thiophen-2-ylmethyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-27-19-10-6-17(7-11-19)14-22(26)24-18-8-4-16(5-9-18)13-21(25)23-15-20-3-2-12-28-20/h2-12H,13-15H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCCGIVWXBLQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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